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Compound of Interest

Compound Name: 3-(Pyridin-3-Yl)Benzaldehyde

Cat. No.: B138089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Pyridin-3-Yl)Benzaldehyde is a biaryl aldehyde of interest in medicinal chemistry and

materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety,

presents a versatile scaffold for the synthesis of more complex molecules, including potential

kinase inhibitors and novel ligands. This technical guide provides a summary of its key

spectroscopic data, a plausible experimental protocol for its synthesis and characterization,

and logical diagrams illustrating the analytical workflow.

While a complete set of experimentally verified spectroscopic data for 3-(Pyridin-3-
Yl)Benzaldehyde is not readily available in published literature, this guide compiles expected

values based on spectral data of closely related analogs and the known spectroscopic behavior

of its constituent functional groups.

Physicochemical Properties
Basic physicochemical information for 3-(Pyridin-3-Yl)Benzaldehyde is summarized below.
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Property Value Reference

Molecular Formula C₁₂H₉NO [1]

Molecular Weight 183.21 g/mol [1]

Boiling Point 355.8 °C at 760 mmHg [1]

CAS Number 131231-24-8 [1]

Spectroscopic Data
The following tables present the expected spectroscopic data for 3-(Pyridin-3-
Yl)Benzaldehyde. This data is inferred from analogues and characteristic chemical shift and

absorption frequency ranges.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~10.1 s 1H Aldehyde (-CHO)
Expected to be a

sharp singlet.

~9.1 s 1H Pyridine H-2

~8.8 d 1H Pyridine H-6

~8.2 dt 1H Pyridine H-4

~7.5-8.0 m 5H

Aromatic

(Benzene ring) &

Pyridine H-5

Complex

multiplet is

expected.

Note: The chemical shifts are estimations based on pyridine-3-carboxaldehyde and substituted

benzaldehydes. Actual values may vary.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 101 MHz

Chemical Shift (δ) ppm Assignment Notes

~192 Aldehyde C=O
Characteristic downfield shift

for aldehyde carbons.

~154 Pyridine C-2

~151 Pyridine C-6

~136 Pyridine C-4

~131 Pyridine C-3

~124 Pyridine C-5

~129-138 Aromatic (Benzene ring)
Multiple peaks expected for

the benzene ring carbons.

Note: The chemical shifts are estimations based on pyridine-3-carboxaldehyde and substituted

benzaldehydes. Actual values may vary.

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O stretch

~1600, ~1475 Medium-Weak Aromatic C=C stretch

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

183 [M]⁺ (Molecular ion)

182 [M-H]⁺

154 [M-CHO]⁺

127 [M-CHO-HCN]⁺

77 [C₆H₅]⁺

Experimental Protocols
A plausible synthetic route for 3-(Pyridin-3-Yl)Benzaldehyde is the Suzuki-Miyaura cross-

coupling reaction. Below is a generalized experimental protocol.

Synthesis of 3-(Pyridin-3-Yl)Benzaldehyde via Suzuki
Coupling
Materials:

3-Bromobenzaldehyde

Pyridine-3-boronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Sodium carbonate (Na₂CO₃)

N,N-Dimethylformamide (DMF)

Water

Chloroform

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a reaction vessel, add 3-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq),

and sodium carbonate (1.2 eq).

Suspend the mixture in a 2:1 solution of N,N-dimethylformamide and water.

Bubble nitrogen gas through the mixture for 15 minutes to degas.

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.

Heat the mixture at 110 °C and stir overnight under a nitrogen atmosphere.

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and

filter to remove the catalyst.

Dilute the filtrate with chloroform and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography (e.g., using a

chloroform/methanol eluent system) to yield 3-(Pyridin-3-Yl)Benzaldehyde.

Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 3-(Pyridin-3-Yl)Benzaldehyde.
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Spectroscopic Characterization Workflow

Logical Relationships in Spectroscopic Data
The following diagram illustrates the logical connection between the structural features of 3-
(Pyridin-3-Yl)Benzaldehyde and their expected spectroscopic signatures.
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Molecular Structure of 3-(Pyridin-3-Yl)Benzaldehyde

Expected Spectroscopic Signatures

C₁₂H₉NO

Benzaldehyde MoietyPyridine Moiety

MS:
- Molecular Ion [M]⁺ at m/z 183

determines mass

¹H NMR:
- Aldehyde proton (~10.1 ppm)

- Aromatic protons (7.5-9.1 ppm)

signals from

¹³C NMR:
- Carbonyl carbon (~192 ppm)

- Aromatic carbons (124-154 ppm)

signals from

IR:
- C=O stretch (~1700 cm⁻¹)

- Aldehyde C-H stretch (~2750, 2850 cm⁻¹)

vibrations fromsignals fromsignals from

Click to download full resolution via product page

Structure-Spectra Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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